1-Tetradecylperhydroazepine N-oxide is a nitrogen-containing heterocyclic compound that belongs to the class of N-oxides. These compounds are characterized by the presence of an oxygen atom bonded to a nitrogen atom, which significantly influences their chemical properties and biological activities. The specific structure of 1-Tetradecylperhydroazepine N-oxide includes a tetradecyl chain, making it a long-chain derivative that may exhibit unique properties compared to shorter-chain analogs. This compound is of interest in various chemical and biological applications due to its potential pharmacological activities.
1-Tetradecylperhydroazepine N-oxide can be classified as an N-oxide derivative of perhydroazepine, a saturated nitrogen heterocycle. The classification is based on its structural features, including the presence of a long aliphatic chain (tetradecyl) and the N-oxide functional group. This compound can be synthesized from various precursors, including primary or secondary amines through oxidation processes.
The synthesis of 1-Tetradecylperhydroazepine N-oxide typically involves the oxidation of the corresponding perhydroazepine using oxidizing agents such as hydrogen peroxide or peracetic acid. The following methods are commonly employed:
The reaction typically requires careful monitoring of parameters such as temperature, concentration, and reaction time to optimize yield and minimize by-products. For instance, using sodium percarbonate has been noted as an efficient method for achieving high yields in the synthesis of N-oxides under mild conditions .
The molecular structure of 1-Tetradecylperhydroazepine N-oxide features a perhydroazepine ring with a tetradecyl substituent at one nitrogen atom and an N-oxide functional group. Its structural formula can be represented as follows:
This structure indicates that it possesses both hydrophobic (due to the long carbon chain) and polar (due to the N-oxide group) characteristics.
The molecular weight of 1-Tetradecylperhydroazepine N-oxide is approximately 229.4 g/mol. The compound's solubility and partition coefficient will vary based on its long alkyl chain, influencing its behavior in biological systems.
1-Tetradecylperhydroazepine N-oxide can participate in various chemical reactions typical for N-oxides:
These reactions often require specific conditions such as pH control, temperature regulation, and the presence of catalysts to facilitate transformation while minimizing unwanted side reactions.
The mechanism by which 1-Tetradecylperhydroazepine N-oxide exerts its biological effects may involve interactions with biological membranes due to its amphiphilic nature. The compound could influence membrane dynamics or serve as a precursor for bioactive metabolites through metabolic pathways involving cytochrome P450 enzymes or flavin-containing monooxygenases .
Research into similar compounds suggests that N-oxides can exhibit pharmacological activities by modulating signaling pathways or acting as prodrugs that release active forms upon metabolic conversion.
1-Tetradecylperhydroazepine N-oxide is expected to have:
The chemical properties include:
Relevant data from similar compounds indicate that these properties influence their reactivity and interaction with biological systems.
1-Tetradecylperhydroazepine N-oxide has potential applications in various fields:
Research into similar compounds has indicated their utility in treating diseases such as leishmaniasis, highlighting the importance of exploring diverse applications for nitrogen-containing heterocycles .
1-Tetradecylperhydroazepine N-oxide (tPHNO) represents a structurally optimized non-aromatic amine oxide within the azepine derivative class. Characterized by a saturated seven-membered ring core appended with a tetradecyl (C14) alkyl chain and an N→O functional group, this compound bridges fundamental chemical research and applied bioactivity. Its discovery emerged from systematic explorations into the structure-activity relationships (SAR) of amine oxides, revealing potent effects on mitochondrial bioenergetics and positioning it as a scaffold for therapeutic development. Unlike aromatic N-oxides (e.g., minoxidil derivatives), tPHNO’s aliphatic nature confers distinct physicochemical and biological properties, underscoring its significance in medicinal chemistry and biochemistry.
tPHNO belongs to the perhydroazepine N-oxide subclass of heterocyclic N-oxides, defined by a fully saturated azepine ring (azepane) bearing an N→O moiety. Key structural features include:
This classification distinguishes tPHNO from aromatic N-oxides (e.g., pyridine N-oxides) and other bioactive heterocyclic N-oxides. Unlike tirapazamine (an aromatic hypoxic cytotoxin) or furoxans (NO donors), tPHNO lacks aromaticity, rendering it incapable of acting as a hypoxic-selective radical generator or nitric oxide mimic [2] [4]. Its bioactivity instead arises from direct interactions with membrane-associated proteins and enzymes.
Structural Feature | Aromatic N-Oxides (e.g., Minoxidil) | Non-Aromatic N-Oxides (e.g., tPHNO) | Furoxans | |
---|---|---|---|---|
Core Ring System | Aromatic heterocycle (e.g., pyrimidine) | Saturated heterocycle (e.g., azepane) | Bicyclic (e.g., 1,2,5-oxadiazole) | |
N→O Bond Character | Coordination bond with delocalization | Zwitterionic, localized charge | Labile NO donor bond | |
Primary Bioactive Role | K⁺ channel opener, vasodilator | Mitochondrial uncoupler | Nitric oxide release | |
Representative Compound | Minoxidil | 1-Tetradecylperhydroazepine N-oxide | Furoxan derivatives | [2] [3] [4] |
The investigation of tPHNO originated in the 1990s as part of targeted efforts to elucidate the bioactivity of synthetic non-aromatic amine oxides:
This work cemented non-aromatic N-oxides as a distinct pharmacophore class, diverging from the historical dominance of aromatic systems like minoxidil (developed serendipitously in the 1960s) [2].
Time Period | Development | Significance | |
---|---|---|---|
Pre-1990s | Focus on aromatic N-oxides (e.g., minoxidil R&D) | Established N-oxides as metabolites/bioisosteres | |
1995 | Systematic synthesis of 63 aliphatic amine oxides; identification of tPHNO/pPINO | Validated mitochondrial targeting by long-chain N-oxides | |
2000s–Present | Synthetic advances (e.g., RCM, Rh-catalyzed routes) | Enabled complex azepine N-oxide derivatization | [1] [3] [7] |
tPHNO exemplifies the broader pharmacological potential of azepine derivatives, which exhibit diverse bioactivities underpinned by their structural plasticity:
Cytotoxicity: SAR studies correlate 1-alkyl chain length in azepine N-oxides with potency, with C14–C16 chains optimizing activity [1] [6].
Synthetic Accessibility: Modern routes leverage ring-closing metathesis (RCM) and rhodium(II)-catalyzed cyclizations of triazoles, enabling efficient dihydroazepine N-oxide synthesis on gram scales [7]. These advances support targeted derivatization of tPHNO-like scaffolds for optimized bioactivity.
Table 3: Mitochondrial Parameters Modulated by tPHNO
Parameter | Substrate | Effect of tPHNO | Biological Implication | |
---|---|---|---|---|
State 4 Respiration | Glutamate/Malate | Stimulated (↑30–50%) | Membrane proton leakage | |
State 3 Respiration | Succinate | Substrate-dependent inhibition | Impaired ATP synthesis | |
ATP Level | N/A | Decreased (>50%) | Energy depletion | |
ATPase Activity | N/A | Activated (high concentrations) | Accelerated ATP hydrolysis | [1] |
Table 4: Key Compounds Mentioned
Compound Name | Structure | Primary Context | |
---|---|---|---|
1-Tetradecylperhydroazepine N-oxide (tPHNO) | C₁₄H₂₉N(O)C₆H₁₂ (saturated 7-ring + N→O) | Mitochondrial bioenergetics modulator | |
1-Pentadecylpiperidine N-oxide (pPINO) | C₁₅H₃₁N(O)C₅H₁₀ (saturated 6-ring + N→O) | SAR comparison to tPHNO | |
Minoxidil | Pyrimidine N-oxide | Aromatic N-oxide contrast | |
Rucaparib | Dihydrodibenzoazepinone | PARP-1 inhibitor archetype | |
Tirapazamine | Benzotriazine N-oxide | Hypoxic cytotoxin | [1] [2] [5] |
tPHNO remains a paradigm for leveraging alkyl chain length and N-oxide chemistry to target bioenergetic pathways, with implications for anticancer and metabolic disorder therapeutics. Ongoing research focuses on target deconvolution and scaffold hybridization to enhance selectivity and potency.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4